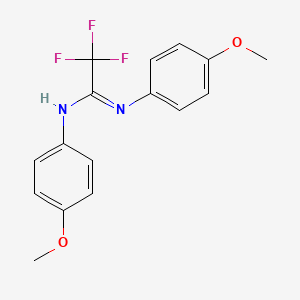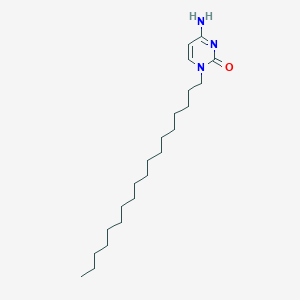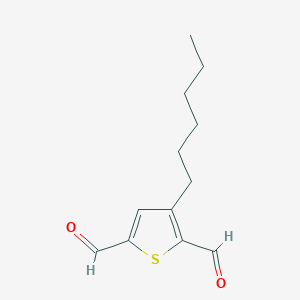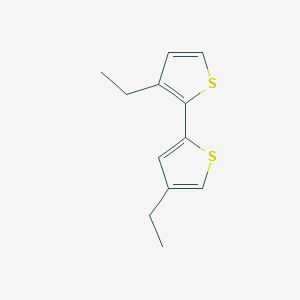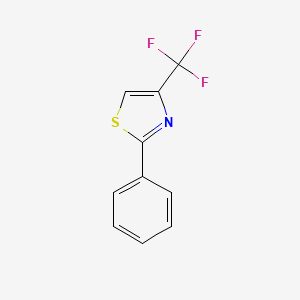
Thiazole, 2-phenyl-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 2-phenyl-4-(trifluoromethyl)- is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-phenyl-4-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of enaminoesters with sulfur and fluorodibromoiamides/esters, leading to the formation of thiazoles through nucleophilic ring-opening of oxazolones . Another method involves the thionation-cyclization of enamino esters by nucleophilic ring-opening of oxazolones with different sodium alkoxides .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that ensure high yields and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization and functionalization of the thiazole ring .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 2-phenyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: Thiazoles can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Thiazole, 2-phenyl-4-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties
Medicine: Explored for its anticancer, anti-inflammatory, and antidiabetic activities
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mécanisme D'action
The mechanism of action of thiazole, 2-phenyl-4-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For example, its anticancer activity may be mediated by interactions with targets such as TNF-α, IMPDH (inosine monophosphate dehydrogenase), and apoptosis inducers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets thiazole, 2-phenyl-4-(trifluoromethyl)- apart is its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. This makes it a valuable compound in drug design and development .
Propriétés
Numéro CAS |
137929-12-5 |
|---|---|
Formule moléculaire |
C10H6F3NS |
Poids moléculaire |
229.22 g/mol |
Nom IUPAC |
2-phenyl-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)8-6-15-9(14-8)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
RUGWSEFITJJGAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


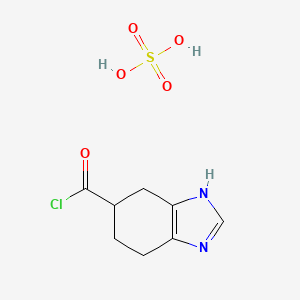
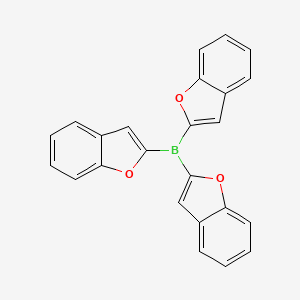
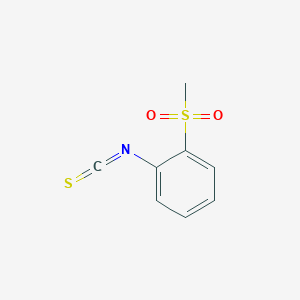
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
